molecular formula C10H10BrNO3 B8582859 3-(2-Nitropropen-1-yl)-4-methoxybromobenzene

3-(2-Nitropropen-1-yl)-4-methoxybromobenzene

Cat. No. B8582859
M. Wt: 272.09 g/mol
InChI Key: JOXODTLNVBXLET-UHFFFAOYSA-N
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Patent
US06911469B2

Procedure details

A mixture of 5-bromoanisaldehyde (19.4 g, 90 mmol), toluene (25 ml), nitroethane (8.1 g, 108 mmol) and butylamine (2.0 g, 27 mmol) was vigorously refluxed under heating while removing water generated by the reaction with a Dean-Stark distilling tube. During the reflux, N-butylamine (4.5 ml) and nitroethane (4 ml) were added in several portions and the reaction proceeded for 6 hr. Then, the reaction mixture was cooled and extracted with toluene and 3N hydrochloric acid. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure to give a brown oil containing 3-(2-nitropropen-1-yl)-4-methoxybromobenzene. The oil was dissolved in toluene (30 ml) and an aqueous solution (30 ml) of iron (III) chloride hexahydrate (1.0 g) was added. Thereto was added iron powder (15.1 g, 270 mmol) and the mixture was heated to 75° C. While vigorously stirring the mixture, concentrated hydrochloric acid (37.5 ml, 450 mmol) was dropwise added over 2 hr. After the dropwise addition, the mixture was stirred for 1 hr at 75° C. After cooling, the insoluble matter was filtered off and the filtrate was partitioned. The aqueous layer was extracted with toluene. The organic layers were combined, washed with 3N hydrochloric acid, and dried over anhydrous sodium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1) to give the objective compound (6.9 g, 33%) as a colorless oil.
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
catalyst
Reaction Step Five
Name
Quantity
15.1 g
Type
catalyst
Reaction Step Six
Yield
33%

Identifiers

REACTION_CXSMILES
BrC1C(OC)=CC=C(C=1)C=[O:8].[N+](CC)([O-])=O.C(N)CCC.[N+]([C:25]([CH3:36])=[CH:26][C:27]1[CH:28]=[C:29]([Br:35])[CH:30]=[CH:31][C:32]=1[O:33][CH3:34])([O-])=O.Cl>C1(C)C=CC=CC=1.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl.[Fe]>[Br:35][C:29]1[CH:30]=[CH:31][C:32]([O:33][CH3:34])=[C:27]([CH2:26][C:25](=[O:8])[CH3:36])[CH:28]=1 |f:6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
BrC=1C(=CC=C(C=O)C1)OC
Name
nitroethane
Quantity
8.1 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
2 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(=CC=1C=C(C=CC1OC)Br)C
Step Three
Name
Quantity
37.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
30 mL
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
Step Six
Name
Quantity
15.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was vigorously refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating
CUSTOM
Type
CUSTOM
Details
while removing water
CUSTOM
Type
CUSTOM
Details
generated by the reaction with a Dean-Stark
DISTILLATION
Type
DISTILLATION
Details
distilling tube
ADDITION
Type
ADDITION
Details
During the reflux, N-butylamine (4.5 ml) and nitroethane (4 ml) were added in several portions
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene and 3N hydrochloric acid
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
ADDITION
Type
ADDITION
Details
was dropwise added over 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the insoluble matter was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with toluene
WASH
Type
WASH
Details
washed with 3N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CC(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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